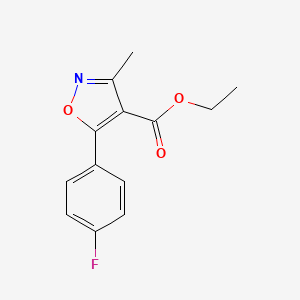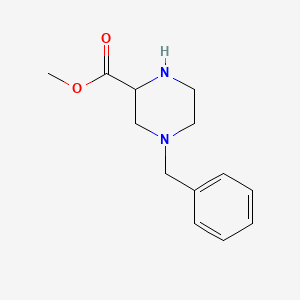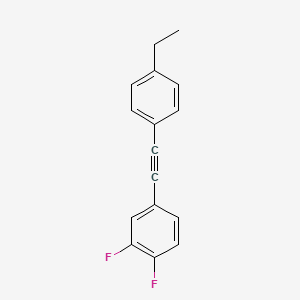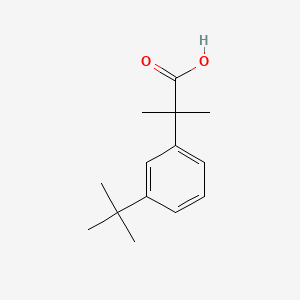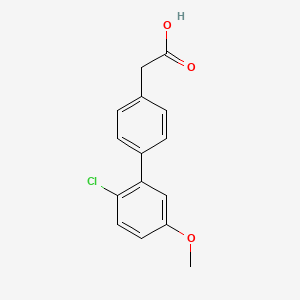
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Chloro-5-methoxyphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1334500-07-0 . It has a molecular weight of 276.72 . The IUPAC name for this compound is (2’-chloro-5’-methoxy [1,1’-biphenyl]-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
-
Antioxidant and Antimicrobial Activity
- Field : Biochemistry
- Application : The compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which has a similar structure, was synthesized and evaluated for its antioxidant and antimicrobial activities .
- Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
- Results : The metal complexes were found to be more toxic against various strains of bacteria and fungi compared to the ligand . The compound was found to be a better antioxidant than the metal complexes .
-
Herbicidal Activity
- Field : Agriculture
- Application : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion, which is structurally similar to the compound , were synthesized and tested for their herbicidal activity .
- Method : The ionic liquids were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain . Their herbicidal activity was tested under greenhouse conditions using cornflower as the test plant .
- Results : The results of the herbicidal activity were not specified in the source .
-
Chemical Synthesis
- Field : Chemistry
- Application : 5-Chloro-2-methoxyphenylboronic acid, a compound with a similar structure, is used as a reactant in chemical synthesis .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of the chemical synthesis were not specified in the source .
- Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, such as 5-Chloro-2-methoxyphenylboronic acid , which is structurally similar to the compound .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of the Suzuki–Miyaura coupling were not specified in the source .
- Boron-Heck Arylation
- Field : Organic Chemistry
- Application : The Boron-Heck arylation is a type of carbon–carbon bond forming reaction . It uses organoboron reagents, such as 5-Chloro-2-methoxyphenylboronic acid , which is structurally similar to the compound .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The outcomes of the Boron-Heck arylation were not specified in the source .
Propriétés
IUPAC Name |
2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGDZTPEZJGOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716596 |
Source


|
| Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid | |
CAS RN |
1334500-07-0 |
Source


|
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
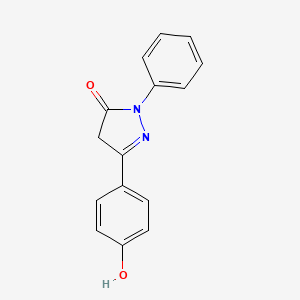
![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)](/img/no-structure.png)
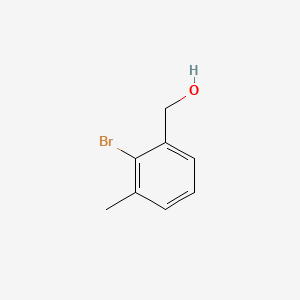
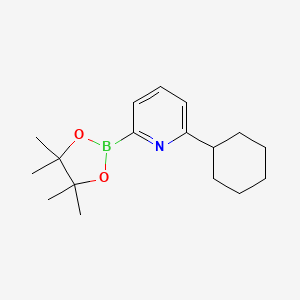
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
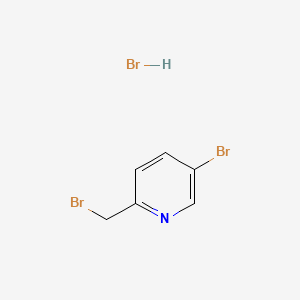
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
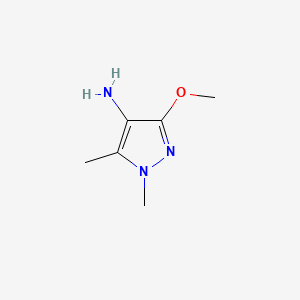
![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)
